InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
. This indicates that the molecule consists of a bicyclic heptane structure with a carboxylic acid functional group .
The bicyclo[2.2.1]heptane-1-carboxylic acid molecule adopts a rigid, strained conformation due to the presence of the norbornane skeleton. [, ] The carboxylic acid group occupies an exo position, minimizing steric interactions with the bicyclic framework.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2